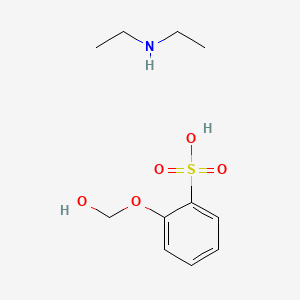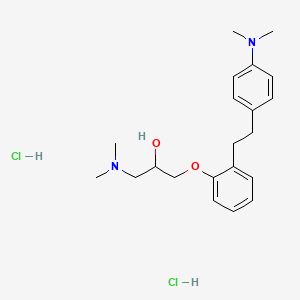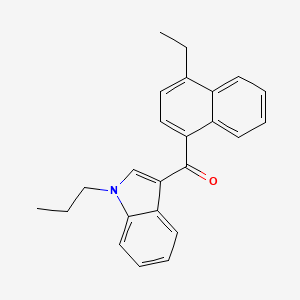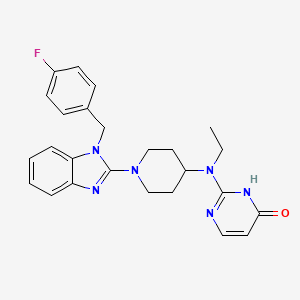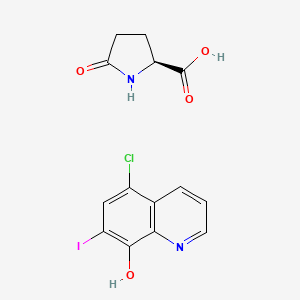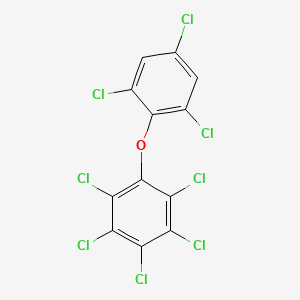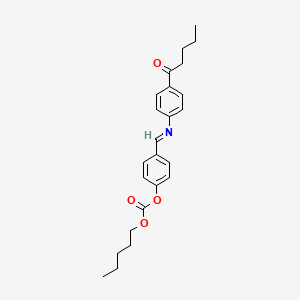
alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure and properties make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Moderate temperatures ranging from 25°C to 50°C.
Catalysts: Catalysts like sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate has various scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential role in cell signaling and membrane transport.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Ion channels, receptors, and enzymes.
Pathways: Signal transduction pathways, metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Alpha,alpha,beta-Trimethylphenethylammonium (R-(R*,R*))-hydrogen tartrate can be compared with other quaternary ammonium compounds, such as:
- Tetramethylammonium chloride
- Benzyltrimethylammonium chloride
Uniqueness
The unique structural features of this compound, such as its specific stereochemistry and functional groups, distinguish it from other similar compounds. These features may contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
2731-42-2 |
|---|---|
Molekularformel |
C15H23NO6 |
Molekulargewicht |
313.35 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;2-methyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C11H17N.C4H6O6/c1-9(11(2,3)12)10-7-5-4-6-8-10;5-1(3(7)8)2(6)4(9)10/h4-9H,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
QARISFYEQKFRIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C)(C)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


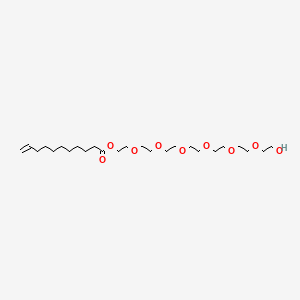
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)
